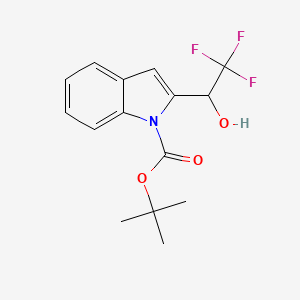

tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate

CAS No.: 1402148-97-3

Cat. No.: VC2717294

Molecular Formula: C15H16F3NO3

Molecular Weight: 315.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1402148-97-3 |

|---|---|

| Molecular Formula | C15H16F3NO3 |

| Molecular Weight | 315.29 g/mol |

| IUPAC Name | tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)indole-1-carboxylate |

| Standard InChI | InChI=1S/C15H16F3NO3/c1-14(2,3)22-13(21)19-10-7-5-4-6-9(10)8-11(19)12(20)15(16,17)18/h4-8,12,20H,1-3H3 |

| Standard InChI Key | YGBOPYYFRRIEJT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C(C(F)(F)F)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C(C(F)(F)F)O |

Introduction

Chemical Identity and Properties

Basic Information

tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate is identified through several standard chemical identifiers. The compound's primary identification details are summarized in Table 1.

Table 1: Chemical Identification Parameters

| Parameter | Information |

|---|---|

| CAS Number | 1402148-97-3 |

| IUPAC Name | tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)indole-1-carboxylate |

| Molecular Formula | C₁₅H₁₆F₃NO₃ |

| Molecular Weight | 315.29 g/mol |

| PubChem Compound ID | 71304615 |

| Standard InChI | InChI=1S/C15H16F3NO3/c1-14(2,3)22-13(21)19-10-7-5-4-6-9(10)8-11(19)12(20)15(16,17)18/h4-8,12,20H,1-3H3 |

| Standard InChIKey | YGBOPYYFRRIEJT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C(C(F)(F)F)O |

These identification parameters provide the necessary information for researchers and chemists to accurately identify and reference the compound in scientific literature and databases .

Structural Characteristics

tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate possesses several distinctive structural features that contribute to its chemical reactivity and potential biological activity:

-

Indole Core: The compound contains an indole heterocyclic system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This aromatic system provides stability and serves as a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds.

-

tert-Butyloxycarbonyl (Boc) Group: The presence of a tert-butyloxycarbonyl protecting group on the indole nitrogen (N-1) affects the electronic properties of the indole ring and can serve as a protecting group in synthetic procedures.

-

Trifluoromethyl Group: The compound features a trifluoromethyl (CF₃) moiety attached to the hydroxyl-bearing carbon. This group introduces unique electronic effects due to the high electronegativity of fluorine atoms.

-

Secondary Alcohol Function: The hydroxyl group at the 1-position of the 2,2,2-trifluoroethyl substituent provides a reactive site for further functionalization and may participate in hydrogen bonding interactions in biological systems.

The combination of these structural elements creates a chemically diverse molecule with multiple reactive sites and distinctive three-dimensional properties that can be exploited in various applications.

Applications in Medicinal Chemistry

Structure-Activity Relationships

Structure-activity relationship (SAR) studies involving similar indole derivatives provide insights into how structural modifications might affect the biological activity of tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate:

-

Indole Ring Substitution: The pattern and nature of substituents on the indole ring significantly influence binding to biological targets. For instance, related compounds with methoxy substitutions on the indole ring have demonstrated distinct biological profiles .

-

N-Protection Effect: While the Boc group is often used as a protecting group in synthesis, its presence or absence can dramatically affect the compound's biological activity. In many cases, the free indole N-H is required for optimal interaction with biological targets .

-

Trifluoromethyl Group Position: The position of the trifluoromethyl group relative to other functional groups can impact the electronic distribution and three-dimensional structure of the molecule, thereby affecting its binding affinity to target proteins.

Further SAR studies focused specifically on tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate and its derivatives would be valuable to elucidate its full potential in medicinal chemistry applications.

Analytical Methods

Characterization Techniques

Several analytical techniques are typically employed to characterize compounds like tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and ¹⁹F-NMR provide detailed information about the structural arrangement of atoms. For this compound, characteristic signals would include those from the tert-butyl group (typically around 1.5 ppm in ¹H-NMR), the aromatic indole protons, and the distinctive signals from the trifluoromethyl group in ¹⁹F-NMR .

-

Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands for functional groups such as the carbamate C=O stretch (typically around 1700 cm⁻¹), O-H stretch from the alcohol function, and C-F stretching vibrations from the trifluoromethyl group.

-

Mass Spectrometry: This technique provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak would be expected at m/z 315, with characteristic fragmentation patterns involving loss of the tert-butyl group and other structural components.

-

X-ray Crystallography: If suitable crystals can be obtained, this method provides definitive information about the three-dimensional structure and absolute configuration of the molecule .

Identification Methods

For identification and purity assessment of tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate in research and quality control settings, the following methods are commonly employed:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection or coupled with mass spectrometry (LC-MS) provides a powerful tool for compound identification and purity assessment.

-

Thin-Layer Chromatography (TLC): TLC offers a rapid method for monitoring reaction progress and initial purity assessment, with visualization typically achieved using UV light or appropriate staining reagents.

-

Elemental Analysis: Determination of C, H, N, and F percentages provides confirmation of the empirical formula and serves as a purity indicator.

-

Melting Point Determination: For crystalline samples, the melting point serves as both an identification parameter and a purity indicator, with pure compounds exhibiting sharp melting points.

These analytical methods collectively provide a comprehensive profile of the compound's identity, structure, and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume